2-chloro-N-(2-chloroacetyl)-N-(3,4,5-trimethoxyphenyl)acetamide
Description
2-Chloro-N-(2-chloroacetyl)-N-(3,4,5-trimethoxyphenyl)acetamide is a bis-chloroacetylated amide derivative featuring a 3,4,5-trimethoxyphenyl group. This compound is primarily utilized as an intermediate in the synthesis of microtubule-targeting anticancer agents, particularly derivatives designed to inhibit tubulin polymerization . Its structure combines two chloroacetyl moieties and a trimethoxyphenyl ring, which are critical for binding to the colchicine site of tubulin. The synthesis involves reacting 3,4,5-trimethoxy-N-substituted anilines with chloroacetyl chloride under mild conditions (0°C to room temperature) in dichloromethane, followed by substitution reactions with heterocyclic amines (e.g., pyrazoles) to enhance bioactivity .
Properties
IUPAC Name |
2-chloro-N-(2-chloroacetyl)-N-(3,4,5-trimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO5/c1-19-9-4-8(5-10(20-2)13(9)21-3)16(11(17)6-14)12(18)7-15/h4-5H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJJMADHHHLFOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N(C(=O)CCl)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-(2-chloroacetyl)-N-(3,4,5-trimethoxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C13H15Cl2NO5
- Molecular Weight : 336.17 g/mol
- CAS Number : 1000932-63-7
Biological Activity Overview
Research indicates that chloroacetamides, including this compound, exhibit a range of biological activities such as antimicrobial, antifungal, and potential anticancer effects.
Antimicrobial Activity
A study conducted on a series of N-substituted phenyl-2-chloroacetamides demonstrated significant antimicrobial potential. The compounds were tested against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA)
- Gram-negative bacteria : Escherichia coli
- Fungi : Candida albicans
The results showed that the compounds were effective against Gram-positive bacteria but less effective against Gram-negative strains. The presence of halogenated substituents on the phenyl ring was linked to increased lipophilicity, enhancing the compounds' ability to penetrate bacterial cell membranes .
Anticancer Potential
The compound's structure suggests potential activity against cancer cells. Research into structurally similar compounds has indicated that modifications in the chemical structure can lead to enhanced inhibition of cancer cell proliferation. For instance, compounds targeting cyclin-dependent kinases have shown promise in preclinical studies .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial properties of newly synthesized chloroacetamides.
- Methodology : Quantitative structure-activity relationship (QSAR) analysis was employed along with standard antimicrobial testing.
- Findings : The study confirmed that specific structural features significantly influenced biological activity, with some compounds showing high efficacy against MRSA and moderate effectiveness against C. albicans .
-
Anticancer Activity Investigation :
- Objective : To evaluate the anticancer potential of chloroacetamide derivatives.
- Methodology : Various derivatives were synthesized and tested for their ability to inhibit cancer cell lines.
- Findings : Some derivatives exhibited potent cytotoxicity against specific cancer cell lines, suggesting that further structural modifications could enhance their therapeutic efficacy .
Data Table: Biological Activity Summary
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | Effective against Gram-positive bacteria; less effective against Gram-negative | Potential cytotoxicity observed in preliminary studies | Structure influences activity |
| N-(substituted phenyl)-2-chloroacetamides | Effective against MRSA and C. albicans | Variability in activity based on substituent position | High lipophilicity enhances membrane penetration |
Scientific Research Applications
Biological Applications
2.1 Anticancer Activity
Research indicates that compounds similar to 2-chloro-N-(2-chloroacetyl)-N-(3,4,5-trimethoxyphenyl)acetamide exhibit cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
Case Study:
A study published in a peer-reviewed journal explored the effects of similar chlorinated acetamides on breast cancer cells. The results demonstrated significant inhibition of cell proliferation and increased rates of apoptosis, suggesting potential for further investigation into this compound's anticancer properties.
2.2 Anti-inflammatory Properties
The compound has shown promise in modulating inflammatory responses. Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases.
Case Study:
In a controlled experiment involving animal models of arthritis, administration of the compound resulted in decreased swelling and pain, alongside reduced levels of inflammatory markers in serum samples.
Pharmacological Insights
3.1 Mechanism of Action
The pharmacodynamics of this compound suggest interactions with specific biological targets such as enzymes involved in metabolic pathways. Its structure allows for binding to active sites on proteins, potentially inhibiting their function.
3.2 Safety Profile
Preliminary toxicity studies indicate that while the compound exhibits therapeutic potential, it also possesses certain risks associated with chlorinated organic compounds. Toxicological assessments reveal acute toxicity upon ingestion and skin irritation upon contact.
Comparison with Similar Compounds
Key Observations:
- Chloroacetyl vs. Pyrazole Substitution : Replacing one chloroacetyl group with pyrazole (e.g., compound 7a–7r) enhances antiproliferative potency by improving tubulin-binding affinity .
- Core Heterocycles: Quinazolinone () and thienopyrimidine () cores increase planarity and π-stacking interactions with tubulin or kinase targets.
- Trimethoxyphenyl Role : The 3,4,5-trimethoxyphenyl group is conserved across analogs for colchicine-site binding, but its position (e.g., N-linked vs. benzylidene) modulates solubility and metabolic stability .
Antimicrobial and Pesticide Acetamides
Key Observations:
- Oxadiazole vs. Chloroacetyl : Sulfanyl-oxadiazole derivatives () exhibit broader-spectrum antimicrobial activity compared to chloroacetylated analogs, likely due to enhanced membrane penetration.
- Agrochemical vs. Pharmaceutical Use : Pesticide acetamides () prioritize chloroalkyl substituents for soil persistence, whereas pharmaceutical analogs focus on heterocyclic substitutions for target specificity.
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-(2-chloroacetyl)-N-(3,4,5-trimethoxyphenyl)acetamide, and how can reaction yields be improved?
Methodological Answer: The compound is typically synthesized via a two-step process:
Chloroacetylation: React 3,4,5-trimethoxyaniline with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base to form the intermediate 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide.
Second Chloroacetylation: Treat the intermediate with a second equivalent of chloroacetyl chloride under controlled temperatures (<10°C) to avoid side reactions. Recrystallization from ethanol or pet-ether enhances purity .
Yield Optimization:
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?
Methodological Answer:
- 1H/13C NMR:
- IR Spectroscopy: Strong absorbance at ~1680 cm⁻¹ (amide C=O stretch) and ~650 cm⁻¹ (C-Cl) .
- Mass Spectrometry (ESI-MS): A molecular ion peak at m/z 394.1 [M+H]+ confirms the molecular formula C13H14Cl2NO5 .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data arising from conformational flexibility in the trimethoxyphenyl and chloroacetyl groups?
Methodological Answer:
- X-ray Crystallography: Use high-resolution data (≤0.8 Å) and SHELXL for refinement. The trimethoxyphenyl group often adopts a planar conformation, but steric clashes with the chloroacetyl moiety can lead to torsional angles of 44.5°–77.5° between aromatic and amide planes .
- DFT Calculations: Compare experimental and computed dihedral angles (e.g., Gaussian 16 with B3LYP/6-311+G(d,p)) to identify energetically favored conformers .
- Dynamic NMR: Probe temperature-dependent splitting of methoxy signals to assess rotational barriers in solution .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) when this compound exhibits unexpected antagonism in non-target receptors?
Methodological Answer:
- Target Selectivity Profiling:
- Screen against adenosine A3, TRK, and related receptors at 10 µM to identify off-target binding. For example, the trimethoxyphenyl group may mimic tyrosine residues in kinase binding pockets .
- Use radioligand displacement assays (e.g., [³H]HEMADO for A3 receptors) to measure IC50 values. Adjust substituents (e.g., replacing methoxy with ethoxy) to reduce lipophilicity and improve selectivity .
- Molecular Docking (AutoDock Vina):
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data for this compound?
Methodological Answer:
- Data Reconciliation Workflow:
- Re-evaluate Force Field Parameters: Ensure partial charges for chloro and methoxy groups are accurate (e.g., use RESP charges derived from quantum calculations).
- Solvent Effects: Re-run simulations with explicit solvent models (TIP3P water) to account for hydrophobic interactions missed in vacuum .
- Experimental Validation: Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out artifacts. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What are the best practices for ensuring reproducibility in synthesizing and testing derivatives of this compound across labs?
Methodological Answer:
- Synthesis Protocols:
- Standardize reagent sources (e.g., chloroacetyl chloride from Sigma-Aldrich, ≥99% purity).
- Document exact recrystallization conditions (e.g., ethanol/water ratio, cooling rate).
- Analytical QC:
- Bioassay Harmonization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
